7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Structural Significance of Triazolo[1,5-a]Pyrimidine Core
The triazolo[1,5-a]pyrimidine (TP) core is a bicyclic heterocycle comprising fused triazole and pyrimidine rings. This scaffold exists in eight isomeric forms, with the 1,2,4-triazolo[1,5-a]pyrimidine configuration being the most thermodynamically stable due to favorable π-electron delocalization and reduced ring strain. The TP system’s structural features—including three nitrogen atoms, aromatic character, and planar geometry—enable diverse non-covalent interactions with biological targets. Its isoelectronic relationship with purine bases allows it to mimic adenosine or guanine in enzyme-binding sites, making it particularly effective in targeting nucleotide-dependent processes.
The scaffold’s synthetic flexibility permits substitutions at positions 2, 5, 6, and 7 (Figure 1), enabling fine-tuning of physicochemical properties. For example:
- Position 2 : Hydrophobic substituents (e.g., m-tolyl in the target compound) enhance membrane permeability and protein binding through van der Waals interactions.
- Position 5 : Methyl groups improve metabolic stability by shielding reactive sites from oxidative enzymes.
- Position 6 : Carboxamide moieties, as seen in the subject compound, introduce hydrogen-bonding capabilities critical for target specificity.
Table 1: Structure-Activity Relationships (SAR) of Key TP Derivatives
Historical Evolution of Triazolopyrimidine-Based Drug Discovery
The TP scaffold’s medicinal potential was first recognized in 1909 with its synthesis by Bülow and Haas, though applications remained unexplored until the mid-20th century. A pivotal breakthrough occurred in 2008 with the isolation of essramycin, a naturally occurring TP antibiotic from Streptomyces species, which demonstrated broad-spectrum activity against Gram-positive and Gram-negative pathogens (MIC: 2–8 μg/mL). This discovery validated the scaffold’s biological relevance and spurred synthetic efforts to expand its therapeutic scope.
Between 2010 and 2025, over 200 TP-based compounds entered preclinical studies, targeting diseases such as:
- Cancer : Derivatives with 6-carboxamide groups inhibit tyrosine kinases by competing with ATP-binding domains.
- Malaria : 2-Aryl-substituted TPs (e.g., compound 7 in ) suppress Plasmodium growth via dihydroorotate dehydrogenase (DHODH) inhibition (IC~50~: 0.05 μM).
- Neurodegeneration : 5-Methyl-7-alkoxy TPs modulate acetylcholinesterase and β-secretase activity in Alzheimer’s models.
The subject compound builds on these advances by integrating a 2,3-dimethoxyphenyl group at position 7—a modification shown to enhance binding to aromatic-rich enzyme pockets—and an m-tolyl moiety at position 2 to optimize lipophilicity. Synthetic routes to such derivatives typically employ:
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-12-7-5-8-14(11-12)21-25-22-24-13(2)17(20(23)28)18(27(22)26-21)15-9-6-10-16(29-3)19(15)30-4/h5-11,18H,1-4H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXWESBTAJYDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced onto the triazolopyrimidine core.
Addition of the Methyl-Tolyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions to attach the methyl-tolyl group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the triazolopyrimidine core can produce dihydro derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit considerable antitumor activity. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one study reported IC50 values of 0.98 ± 0.08 µM against A549 cells, indicating strong antiproliferative effects comparable to established chemotherapeutic agents .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Structural variations in related compounds have been linked to enhanced biological activity against viral infections. For example, modifications in the phenyl moiety have been shown to tune the biological properties towards antiviral efficacy .
Case Study 1: Antiproliferative Effects
In a detailed evaluation of various derivatives based on the triazolo-pyrimidine framework, a series of compounds were synthesized and tested for their antiproliferative effects against multiple cancer cell lines. The results indicated that specific substitutions on the phenyl groups significantly enhanced their potency. For instance, compounds with methyl substitutions showed improved activity across all tested cell lines .
Case Study 2: Antiviral Screening
Another study focused on the antiviral potential of similar compounds derived from triazolo-pyrimidines. These compounds were subjected to rigorous screening against a panel of viruses. Results indicated that certain structural modifications led to heightened antiviral activity, suggesting a viable path for developing antiviral therapeutics based on this scaffold .
Mechanism of Action
The mechanism of action of 7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. These targets include enzymes and receptors that are crucial for cellular processes. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
Comparison with Similar Compounds
Key Observations :
- Carboxamide vs. ester/carbonitrile: The carboxamide group at position 6 in the target compound may improve hydrogen-bonding capacity relative to ester or cyano derivatives (e.g., ).
Physicochemical Properties
Predicted properties for analogues (e.g., density: 1.25 g/cm³, boiling point: 483.9°C for ) highlight the influence of substituents:
- Solubility: The 2,3-dimethoxyphenyl group may increase hydrophilicity compared to non-polar substituents (e.g., p-tolyl in ).
Biological Activity
7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused to a pyrimidine moiety. Its molecular formula is , and it exhibits a melting point range of 166 - 168 °C. The presence of methoxy and methyl groups contributes to its lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
- MCF-7 (breast cancer) : Demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .
- Bel-7402 (liver cancer) : Similar potency was observed in inhibiting cell proliferation .
The mechanism underlying the anticancer activity of this compound may involve the inhibition of key enzymes responsible for tumor growth. Research indicates that triazole derivatives can inhibit:
- Thymidylate synthase : A crucial enzyme in DNA synthesis.
- Histone deacetylases (HDAC) : Modulating gene expression involved in cancer cell survival.
Molecular docking studies suggest that these compounds interact with the active sites of these enzymes, leading to their inhibition and subsequent induction of apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown potential antimicrobial activity. Studies have indicated that similar triazole derivatives possess antibacterial effects against a range of pathogens:
- Staphylococcus aureus : Exhibited significant inhibition at low concentrations.
- Escherichia coli : Effective against both Gram-positive and Gram-negative bacteria .
Case Study 1: Synthesis and Evaluation
A study synthesized several triazole derivatives based on the core structure of this compound. The synthesized compounds were evaluated for their cytotoxicity against MCF-7 cells. The results indicated that modifications in substituents significantly impacted biological activity:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 12.5 | High Cytotoxicity |
| Compound B | 25.0 | Moderate Cytotoxicity |
| Compound C | 50.0 | Low Cytotoxicity |
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to assess the binding affinity of the compound with various targets implicated in cancer progression. The results showed strong binding interactions with thymidylate synthase and HDACs:
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Thymidylate Synthase | -9.8 |
| HDAC | -8.5 |
These findings suggest that structural modifications could enhance the therapeutic efficacy of this compound by improving its selectivity and potency against specific biological targets.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from substituted triazole and pyrimidine precursors. A common approach includes:
- Step 1 : Condensation of 5-amino-1,2,4-triazole derivatives with substituted aldehydes and β-keto esters in ethanol/water (1:1 v/v) using catalysts like TMDP (trimethylenedipiperidine) to form the triazolopyrimidine core .
- Step 2 : Functionalization of the core via nucleophilic substitution or coupling reactions to introduce the 2,3-dimethoxyphenyl and m-tolyl groups.
- Optimization : Reaction temperatures (80–100°C), solvent polarity adjustments, and catalyst loadings (e.g., 10 mol% TMDP) can improve yields (reported 60–85% for analogous compounds) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key techniques include:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethoxyphenyl group) and confirm the fused triazolopyrimidine core .
- IR Spectroscopy : Detect carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~450–470 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve bond angles and dihedral angles critical for understanding steric effects in biological interactions .
Q. How do the 2,3-dimethoxyphenyl and m-tolyl substituents influence physicochemical properties and initial bioactivity?
- Solubility : Methoxy groups enhance water solubility compared to non-polar analogs, while the m-tolyl group may increase lipophilicity (logP ~2.5–3.0) .
- Bioactivity : The dimethoxyphenyl moiety is associated with improved binding to kinase targets (e.g., CDK2) due to π-π stacking and hydrogen bonding, as shown in docking studies of related triazolopyrimidines .
Advanced Research Questions
Q. How can contradictions between computational docking predictions and empirical binding data be resolved?
Discrepancies often arise from rigid docking assumptions. Strategies include:
- Molecular Dynamics Simulations : Assess protein-ligand flexibility over 100+ ns trajectories to refine binding poses .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate affinity predictions .
- Mutagenesis Studies : Identify critical residues (e.g., CDK2’s Lys33 or Asp145) that modulate binding, as seen in analogs with similar scaffolds .
Q. What experimental designs are optimal for SAR studies targeting kinase inhibition?
- Substituent Libraries : Synthesize derivatives with varied substituents (e.g., halogenation at the phenyl ring or alkylation at the 5-methyl position) .
- Biological Assays : Pair enzymatic assays (IC50 against CDK2) with cellular models (e.g., antiproliferative effects in MCF-7 cells) to correlate structural changes with activity .
- Selectivity Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to assess off-target effects .
Q. What in vitro/in vivo models are suitable for mechanistic studies of cell cycle regulation?
- In Vitro : Use synchronized cell lines (HeLa or Jurkat) with flow cytometry to evaluate G1/S phase arrest, complemented by Western blotting for cyclin-dependent kinase inhibitors (p21, p27) .
- In Vivo : Xenograft models (e.g., murine breast cancer) to assess tumor growth inhibition and pharmacokinetics (oral bioavailability, half-life) .
Q. How can HPLC methods be optimized to separate this compound from synthetic byproducts?
- Column Selection : C18 reverse-phase columns with 5 μm particle size for high resolution .
- Mobile Phase : Gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) improves peak symmetry .
- Detection : UV absorbance at 254 nm (aromatic rings) and 210 nm (carboxamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
